![molecular formula C10H14N2O2 B063543 N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide CAS No. 169205-93-0](/img/structure/B63543.png)
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide
Overview
Description
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyridine ring substituted with a hydroxyl group at the 3-position and a 2,2-dimethylpropanamide group at the 4-position. It is primarily used in research and development settings .
Preparation Methods
The synthesis of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification .
Chemical Reactions Analysis
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
Medicinal Chemistry
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, leading to its exploration in drug development for neurological and psychiatric conditions.
Case Study: Histamine H3 Receptor Antagonism
Research has indicated that compounds similar to this compound may act as histamine H3 receptor antagonists, which are relevant in treating conditions such as sleep disorders and cognitive dysfunctions .
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular mechanisms.
Example of Application: Enzyme Inhibition Studies
Inhibition studies have demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, highlighting its potential role in therapeutic interventions .
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound is used to create more complex molecules. Its unique structure allows chemists to develop diverse chemical libraries essential for drug discovery.
Table 1: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Hydroxyl group on pyridine ring | Potential for enzyme inhibition |
N-(4-Hydroxy-pyridin-3-yl)-2,2-dimethyl-propionamide | Different substitution pattern | Varying reactivity profiles |
N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Allyl substitution on pyridine | Enhanced biological activity potential |
Industrial Applications
This compound is also relevant in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Production of Specialty Chemicals
The compound serves as an intermediate in synthesizing specialty chemicals used in pharmaceuticals and agrochemicals. Its versatility allows for modifications that enhance performance characteristics in final products.
Material Science
In material science, this compound can be utilized to develop new materials with specific properties tailored for particular applications. The incorporation of the pyridine ring into polymer structures can lead to improved thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl group and the amide functionality are likely involved in its interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as:
N-(3-Hydroxypyridin-4-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.
N-(4-Hydroxypyridin-3-yl)acetamide: Another similar compound with the hydroxyl and amide groups in different positions.
The uniqueness of N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Biological Activity
N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biochemical properties, mechanisms of action, and potential therapeutic applications.
This compound features a pyridine ring with a hydroxyl group at the 3-position and a propionamide group. Its molecular formula is with a molecular weight of approximately 218.3 g/mol. The structural characteristics contribute to its solubility and reactivity, which are critical for its biological activity.
Enzyme Interactions
This compound has been shown to interact significantly with various enzymes, particularly those involved in metabolic pathways. Notably, it modulates the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
Cellular Effects
Research indicates that this compound influences cellular processes by:
- Modulating Cell Signaling Pathways : It affects pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
- Gene Expression Regulation : The compound can alter gene expression profiles, particularly those related to stress responses and metabolic regulation .
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Interactions : The compound binds to specific proteins and nucleic acids, inhibiting or activating their functions.
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated HDAC inhibition, leading to altered chromatin structure and gene expression changes .
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain analogs have been reported to induce cell cycle arrest and apoptosis in breast cancer cells by modulating key proteins involved in cell survival pathways .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating potential as an anti-inflammatory agent .
Dosage and Efficacy
The biological activity of this compound is dose-dependent. Lower doses may enhance cellular functions and biochemical pathways, while higher doses could lead to cytotoxic effects. This duality suggests careful consideration in therapeutic applications.
Transport and Distribution
The transport mechanisms for this compound involve specific transporters that facilitate its distribution within tissues. Understanding these mechanisms is essential for optimizing its pharmacokinetics in therapeutic settings.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNFSZMIMUTCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434485 | |
Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169205-93-0 | |
Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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